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Compound of Interest

Compound Name:
Quinoline-4-carbonitrile

hydrochloride

CAS No.: 1187932-06-4

Cat. No.: B1394993

Get Quote

Executive Summary
The quinoline-4-carbonitrile (4-cyanoquinoline) scaffold represents a distinct and versatile

pharmacophore in medicinal chemistry, differentiated from its more common 3-carbonitrile

counterparts (e.g., Bosutinib). While often utilized as a high-value intermediate for accessing

tetrazolo-quinolines and carboxamides, the 4-cyano motif itself exhibits potent biological

activity, particularly in kinase inhibition (AAK1, EGFR) and antimicrobial applications. This

guide provides a rigorous analysis of the structure-activity relationships (SAR), synthetic

pathways, and mechanistic underpinnings of this class, designed for immediate application in

drug discovery programs.

Chemical Architecture & Pharmacophore
Analysis[1]
The core structure consists of a bicyclic quinoline ring substituted at the C4 position with a

nitrile (cyano) group. This electron-withdrawing group significantly alters the electronic density
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of the heteroaromatic system, enhancing the electrophilicity of the ring and influencing binding

kinetics.

Numbering and Structural Zones
The scaffold is divided into three critical zones for SAR exploration:

Zone 1: The C4-Nitrile (CN) Warhead: Acts as a hydrogen bond acceptor, a metabolic

handle, or a precursor for bioisosteres (e.g., tetrazoles).

Zone 2: The Pyridine Ring (Positions 2 & 3): Critical for solubility and solvent-front

interactions.

Zone 3: The Benzenoid Ring (Positions 5-8): Controls lipophilicity and deep-pocket binding

affinity.

SAR Logic Map
The following diagram illustrates the validated modification sites and their functional impact.
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Figure 1: Strategic modification zones for quinoline-4-carbonitrile optimization.

Detailed Structure-Activity Relationships
The C4-Nitrile Group (Zone 1)
Unlike the C3-nitrile found in EGFR inhibitors like Bosutinib, the C4-nitrile projects into a distinct

region of the ATP-binding pocket in kinases.

Electronic Effect: The C4-CN group is strongly electron-withdrawing, reducing the pKa of the

quinoline nitrogen (N1). This decreases protonation at physiological pH, potentially improving

membrane permeability.

Bioisosterism: The nitrile is frequently converted to a tetrazole ring. This modification mimics

a carboxylic acid but with better metabolic stability and lipophilicity.[1] Tetrazolo[1,5-

a]quinolines derived from 4-CN precursors show enhanced activity against M. tuberculosis

and various cancer cell lines.

Position C2 Substitution (Zone 2)
This position is the primary vector for tuning physicochemical properties.

Kinase Inhibition (AAK1): Introduction of a 1-amino-3-methylbutyl group at C2 creates a

critical salt bridge interaction within the binding pocket of Adaptor protein 2-associated

kinase 1 (AAK1). This specific substitution pattern transforms the scaffold into a potent

neuropathic pain therapeutic.

Antimicrobial Activity: 2-Aryl substitution (e.g., p-tolyl) is essential for broad-spectrum

antibacterial activity. The planarity of the 2-aryl group extends the conjugation, facilitating

DNA intercalation or enzyme inhibition in pathogens.

Position C6/C7 Substitution (Zone 3)
Modifications here target the hydrophobic back-pocket of enzymes.
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C6-Heterocycles: Attaching a pyridin-4-yl moiety at C6 significantly increases potency

against kinases by engaging deep-pocket residues via hydrogen bonding and shape

complementarity.

C7-Halogenation: A chlorine or fluorine atom at C7 (reminiscent of Chloroquine) prevents

oxidative metabolism and improves half-life, though it may reduce solubility.

Therapeutic Case Studies
Case Study A: AAK1 Inhibitors for Neuropathic Pain[3]

Target: Adaptor protein 2-associated kinase 1 (AAK1).

Lead Compound: 2-(1-amino-3-methylbutyl)-6-(pyridin-4-yl)quinoline-4-carbonitrile.

Mechanism: The compound acts as an ATP-competitive inhibitor. The C4-CN group orients

the molecule, while the C2-amine interacts with the ribose-binding region and the C6-

pyridine extends into the solvent-accessible region.

Outcome: High selectivity over other kinases and significant reduction in pain response in in

vivo models.

Case Study B: Tetrazolo-Quinoline Antimicrobials
Target: Bacterial DNA Gyrase / Mycobacterial pathways.

Mechanism: The 4-CN group is cyclized to form a tetrazole fused ring system (Tetrazolo[1,5-

a]quinoline).

SAR Finding: The tetrazole acts as a bioisostere for a carboxylate, improving binding affinity

without the liability of rapid glucuronidation.

Synthetic Methodologies
Efficient access to the 4-cyano scaffold is critical. Two primary routes are recommended based

on scale and functional group tolerance.

Method A: Pd-Catalyzed Cyanation (Recommended)
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This method is preferred for late-stage functionalization of complex intermediates.

Precursor: 4-Chloroquinoline or 4-Bromoquinoline.[2]

Reagents: Zinc Cyanide (Zn(CN)₂), Pd₂(dba)₃ (Catalyst), dppf (Ligand).

Conditions: DMF, 120°C, 4-12 hours.

Yield: Typically 80-95%.

Note: This avoids the toxicity of NaCN and allows for high functional group tolerance (e.g.,

esters, amines present on the ring).

Method B: One-Pot Oxidation-Cyanation (Minisci-Type)
Useful for direct functionalization of the quinoline ring.

Precursor: Quinoline N-oxide.[3]

Reagents: Trimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chloride.

Mechanism: Formation of a Reissert-Henze intermediate followed by elimination.

Selectivity: Can yield mixtures of 2-CN and 4-CN; requires careful optimization of solvent

and temperature to favor the 4-position.

Experimental Protocol: Synthesis of 4-Cyanoquinoline
(Standard)

Charge a reaction vessel with 4-bromoquinoline (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5

mol%).

Dissolve in anhydrous DMF (0.2 M concentration).

Degas the solution with Argon for 15 minutes.

Heat to 100°C under Argon atmosphere for 6 hours.

Monitor via TLC (Hexane:EtOAc 3:1).
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Workup: Cool to RT, dilute with EtOAc, wash with 1M NH₄OH (to remove Zinc salts), water,

and brine.

Purify via flash chromatography on silica gel.

Quantitative Data Summary
Compound
Class

C2
Substituent

C6
Substituent

C4 Group Target
IC50 /
Activity

AAK1

Inhibitor

1-amino-3-

methylbutyl
Pyridin-4-yl -CN AAK1 Kinase < 10 nM

Antimicrobial p-Tolyl H
-CN (->

Tetrazole)
S. aureus

MIC: 4-8

µg/mL

Anticancer Morpholino H -CN EGFR ~0.5 µM

Precursor H Cl -CN
Synthetic

Intermediate
N/A
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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